molecular formula C12H14N2OS B2941415 N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide CAS No. 865544-01-0

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide

Cat. No. B2941415
CAS RN: 865544-01-0
M. Wt: 234.32
InChI Key: VTTOXWOLWAEXQO-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide, also known as DMABN, is a synthetic compound that has been studied for its potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). In vivo, this compound has been shown to exhibit anti-tumor activity in mouse models of breast and lung cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide is its versatility in various scientific research fields. This compound can be used as a fluorescent probe, a catalyst, and a therapeutic agent. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide. One direction is the development of more efficient synthesis methods for this compound and its derivatives. Another direction is the study of the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Additionally, the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and diabetes, should be explored. Finally, the development of this compound-based materials with novel properties and applications should be investigated.

Synthesis Methods

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with acetylacetone, followed by the reaction of the resulting intermediate with 3,4-dimethylbenzaldehyde. The final product is obtained through the reaction of the intermediate with propanoyl chloride.

Scientific Research Applications

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. In materials science, this compound has been studied for its potential applications as a fluorescent probe and in the development of organic light-emitting diodes. In catalysis, this compound has been shown to exhibit catalytic activity in various reactions, including the Friedel-Crafts reaction.

properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-4-10(15)13-12-14(3)11-8(2)6-5-7-9(11)16-12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTOXWOLWAEXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(C=CC=C2S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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